molecular formula C12H14FNO B3428859 4-(2-Fluoro-5-vinyl-phenyl)-morpholine CAS No. 701914-10-5

4-(2-Fluoro-5-vinyl-phenyl)-morpholine

Cat. No. B3428859
CAS RN: 701914-10-5
M. Wt: 207.24 g/mol
InChI Key: CJJQOGCGQIZBMI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-vinyl-phenyl)-morpholine, also known as FVPM, is a novel compound synthesized from fluoro-vinyl-phenyl-morpholine, which has been studied for its potential applications in scientific research. FVPM has a variety of potential uses, including as a catalyst, an antioxidant, and an inhibitor of enzymes.

Scientific Research Applications

4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been studied for its potential applications in scientific research. The compound has been found to act as a catalyst for the synthesis of various organic compounds. It has also been found to act as an antioxidant and an inhibitor of enzymes, such as carbonic anhydrase and cytochrome P450. 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has also been studied for its potential use as an antifungal agent and a metal chelator.

Mechanism of Action

The exact mechanism of action of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine is not yet fully understood. However, it is thought that the compound works by binding to the active sites of enzymes, thus inhibiting their activity. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been found to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine have not yet been fully explored. However, the compound has been found to have antifungal activity, as well as the ability to chelate metals. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has been found to have antioxidant activity, which may have beneficial effects on cell health.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a wide range of potential applications in scientific research, including as a catalyst, an antioxidant, and an inhibitor of enzymes. However, there are some limitations to the use of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine in laboratory experiments. The compound has not yet been extensively studied, so its effects on biochemical and physiological processes are not yet fully understood. Additionally, 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has not been approved for use in humans, so its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for research into 4-(2-Fluoro-5-vinyl-phenyl)-morpholine. Further research is needed to understand the compound's mechanism of action and its biochemical and physiological effects. Additionally, studies should be conducted to explore the potential therapeutic applications of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine, such as its use as an antifungal agent and a metal chelator. Additionally, research should be conducted to explore the potential of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine as a catalyst for the synthesis of other compounds. Finally, further studies should be conducted to understand the potential toxicity of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine and its effects on human health.

properties

IUPAC Name

4-(5-ethenyl-2-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQOGCGQIZBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283611
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-vinyl-phenyl)-morpholine

CAS RN

701914-10-5
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701914-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-fluoro-4-vinyl-benzene (8 g), morpholine (20 mL), Pd2(dba)2 (1.83 g), di-t-butyl-biphenylphosphine (1.2 g), K3PO4 (17 g) in DME (60 mL) was stirred at reflux for 4 h. The reaction mixture was cooled down to room temperature, diluted with methylene chloride, and filtered. The filtrate was concentrated in vacuo. The crude product was purified by Flash Chromatography of Biotage eluting with 7% ethyl acetate in hexanes to give the title compound as an oil (5 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)2
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-Bromo-1-fluoro-4-vinyl-benzene (8 g), morpholine (20 mL), Pd2(dba)3 (1.83 g), di-t-butyl-biphenylphosphine (1.2 g), K3PO4 (17 g) in DME (60 mL) was stirred at reflux for 4 h. The reaction mixture was cooled down to room temperature, diluted with methylene chloride, and filtered. The filtrate was concentrated in vacuo. The crude product was purified by Flash Chromatography of Biotage eluting with 7% ethyl acetate in hexanes to give the title compound as an oil (5 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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